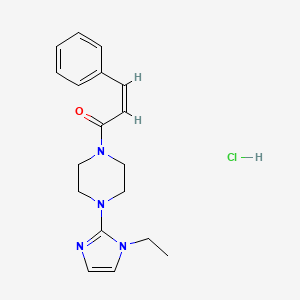

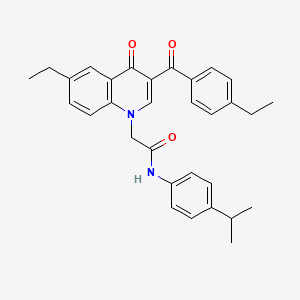

2-(6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-isopropylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and study of quinoline derivatives have been a significant area of research due to their potential in various biological applications. Quinolines and their derivatives are known for their antimicrobial, anticancer, and various other pharmacological activities. This makes the synthesis and analysis of such compounds, including quinoline acetamides, of great interest to researchers.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from readily available chemicals. For instance, Kobayashi et al. (2007) described the synthesis of isoquinolin-1-ylidene acetamides through iodine-mediated cyclization of vinylphenyl propenamides, a method that could potentially be adapted for the synthesis of complex quinoline acetamides (Kobayashi et al., 2007).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is typically confirmed using spectroscopic techniques, including IR, NMR, and mass spectrometry. For example, Khan et al. (2010) employed these methods to determine the structures of novel unsymmetrical quinazolinoyl aryl acetamidines, showcasing the importance of these techniques in analyzing the molecular structure of complex organic compounds (Khan et al., 2010).

Chemical Reactions and Properties

The chemical properties of quinoline derivatives can vary widely depending on their specific functional groups. Mehta et al. (2019) synthesized quinazolin-3(4H)-yl acetamide derivatives and evaluated their antimicrobial and anticancer activities, demonstrating the diverse chemical reactivity and potential applications of these compounds (Mehta et al., 2019).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds demonstrate potential as antibacterial and antifungal agents, showing significant activity against organisms such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai et al., 2007).

Antitumor Activity

- Novel series of 3-benzyl-substituted-4(3H)-quinazolinones were designed and synthesized, demonstrating broad-spectrum antitumor activity. Some compounds showed selective activities toward specific cancer cell lines, including CNS, renal, and breast cancer cell lines, and leukemia cell lines, indicating their potential in cancer therapy (Al-Suwaidan et al., 2016).

Anti-Inflammatory and Analgesic Activities

- The synthesis of various quinoline and quinazoline derivatives has been linked to analgesic and anti-inflammatory activities, suggesting their potential in developing new therapeutic agents for pain and inflammation management. Certain compounds exhibited analgesic effects comparable to known pain relievers and showed anti-inflammatory effects in model tests (Yusov et al., 2019).

Structural and Fluorescence Properties

- Studies on the structural aspects of quinoline-based amides have led to insights into their properties, including the formation of crystalline salts and host–guest complexes. These structural properties have implications for their application in material science and fluorescence studies, contributing to the development of fluorescent materials and sensors (Karmakar et al., 2007).

Eigenschaften

IUPAC Name |

2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O3/c1-5-21-7-10-24(11-8-21)30(35)27-18-33(28-16-9-22(6-2)17-26(28)31(27)36)19-29(34)32-25-14-12-23(13-15-25)20(3)4/h7-18,20H,5-6,19H2,1-4H3,(H,32,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEMLSIUHRAJNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2480153.png)

![2-[[2-(2,4-Difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethyl]amino]ethanol](/img/structure/B2480157.png)

![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)

![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)

![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)

![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)

![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)